An In-Depth Technical Guide on 5-Benzhydryl-1H-pyrazole (CAS: 143547-74-4)
An In-Depth Technical Guide on 5-Benzhydryl-1H-pyrazole (CAS: 143547-74-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Benzhydryl-1H-pyrazole is a chemical compound of interest within the field of medicinal chemistry and drug discovery. The pyrazole moiety is a well-established "privileged scaffold," known for its presence in a wide array of biologically active compounds.[1] This guide provides a comprehensive overview of the available technical data for 5-benzhydryl-1H-pyrazole, including its chemical and physical properties. While specific experimental protocols for its synthesis and detailed biological activity data are not extensively available in the current literature, this document outlines general synthetic strategies and potential areas of pharmacological investigation based on the broader class of pyrazole derivatives.
Core Compound Properties
5-Benzhydryl-1H-pyrazole, with the CAS number 143547-74-4, is characterized by a pyrazole ring substituted with a benzhydryl group at the 5-position. The benzhydryl group consists of two phenyl rings attached to a single carbon atom.
Physicochemical Data
The known quantitative data for 5-benzhydryl-1H-pyrazole are summarized in the table below. These properties are essential for its handling, formulation, and application in a research setting.
| Property | Value | Reference |
| CAS Number | 143547-74-4 | [2][3] |
| Molecular Formula | C₁₆H₁₄N₂ | [2][3] |
| Molecular Weight | 234.30 g/mol | [2] |
| IUPAC Name | 5-(diphenylmethyl)-1H-pyrazole | [2] |
| Melting Point | 89-90 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 401.3 ± 14.0 °C | --INVALID-LINK-- |
| Density (Predicted) | 1.147 ± 0.06 g/cm³ | --INVALID-LINK-- |
| pKa (Predicted) | 14.24 ± 0.10 | --INVALID-LINK-- |
| Solubility | 9.6 µg/mL (at pH 7.4) | [2] |
| XLogP3-AA | 3.6 | [2] |
Synthesis and Experimental Protocols
Hypothetical Synthetic Pathway
A potential method for the synthesis of 5-benzhydryl-1H-pyrazole involves the reaction of a β-diketone precursor bearing a benzhydryl group with hydrazine hydrate.
General Experimental Protocol for Pyrazole Synthesis (Illustrative)
This protocol is a generalized procedure for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and may serve as a starting point for the synthesis of 5-benzhydryl-1H-pyrazole, requiring optimization for the specific substrates.
Materials:
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1,3-dicarbonyl compound (1.0 mmol)
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Hydrazine hydrate (1.0 mmol)
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Ethanol (10 mL)
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Catalytic amount of a suitable acid or base (e.g., acetic acid or [Ce(L-Pro)₂]₂(Oxa))[4]
Procedure:
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In a round-bottomed flask (25 mL), dissolve the 1,3-dicarbonyl compound (1.0 mmol) and hydrazine hydrate (1.0 mmol) in ethanol (10 mL).[4]
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Add a catalytic amount of the chosen catalyst to the mixture.[4]
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Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[4]
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Upon completion of the reaction, as indicated by TLC, filter the catalyst from the reaction mixture.[4]
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Evaporate the solvent under reduced pressure.[4]
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Purify the crude product by column chromatography over silica gel to obtain the corresponding pyrazole.[4]
Biological Activity and Potential Applications
Direct biological activity data for 5-benzhydryl-1H-pyrazole is not available in the public domain. However, the pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory effects.[1] The benzhydryl group is also a significant motif in the design of various receptor agonists and other bioactive molecules.[1]
Given the structural features of 5-benzhydryl-1H-pyrazole, it is a promising candidate for further chemical modification and biological screening.
General Workflow for Biological Investigation
The following diagram illustrates a typical workflow for the investigation of a novel pyrazole compound like 5-benzhydryl-1H-pyrazole or its derivatives.
Conclusion
5-Benzhydryl-1H-pyrazole is a research chemical with potential applications as a building block in the synthesis of novel, biologically active compounds. While its own biological profile has not been extensively characterized, the presence of the pyrazole and benzhydryl moieties suggests that its derivatives could be of significant interest in pharmaceutical research. Further studies are required to elucidate its synthetic accessibility and to explore its potential therapeutic applications. This guide provides a foundational understanding of the compound based on currently available data and established principles of medicinal chemistry.
